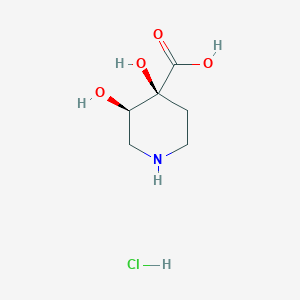

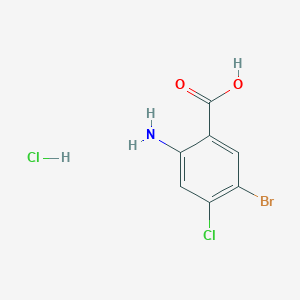

2-Amino-5-bromo-4-chlorobenzoic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-5-bromo-4-chlorobenzoic acid hydrochloride is a chemical compound with the CAS Number: 1820705-17-6 . It has a molecular weight of 286.94 . The IUPAC name for this compound is 2-amino-5-bromo-4-chlorobenzoic acid hydrochloride .

Molecular Structure Analysis

The molecular formula of 2-Amino-5-bromo-4-chlorobenzoic acid hydrochloride is C7H6BrCl2NO2 . The InChI code for this compound is 1S/C7H5BrClNO2.ClH/c8-4-1-3 (7 (11)12)6 (10)2-5 (4)9;/h1-2H,10H2, (H,11,12);1H .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Amino-5-bromo-4-chlorobenzoic acid hydrochloride include a density of 1.9±0.1 g/cm3, boiling point of 385.7±42.0 °C at 760 mmHg, and a molecular refractivity of 50.0±0.3 cm3 . It also has a polar surface area of 63 Å2 and a molar volume of 132.4±3.0 cm3 .Scientific Research Applications

Preparation of Hepatitis C Virus NS5b RNA Polymerase Inhibitors

“2-Amino-5-bromo-4-chlorobenzoic acid hydrochloride” is used in the preparation of inhibitors for Hepatitis C virus NS5b RNA polymerase . These inhibitors can potentially block the replication of the Hepatitis C virus, offering a promising approach for the treatment of this disease.

Determination of Metal Ions

This compound is also used in the determination of certain metal ions such as cobalt, copper, nickel, and zinc . It can act as a complexing agent, forming colored complexes with these metals that can be quantified using various analytical techniques.

Preparation of Disease-Modifying Antirheumatic Drugs (DMARDs)

This compound is used in the preparation of disease-modifying antirheumatic drugs (DMARDs) . DMARDs are a category of drugs used in the treatment of rheumatoid arthritis. They work by suppressing the immune system to prevent it from damaging the joints.

Synthesis of 6-Chloro-3H-quinazolin-4-one

“2-Amino-5-bromo-4-chlorobenzoic acid hydrochloride” is used to produce 6-chloro-3H-quinazolin-4-one at a temperature of 180°C . Quinazolinones and their derivatives have been found to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Safety and Hazards

The safety information for 2-Amino-5-bromo-4-chlorobenzoic acid hydrochloride indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-5-bromo-4-chlorobenzoic acid hydrochloride . These factors can include pH, temperature, presence of other compounds, and specific characteristics of the biological environment where the compound is active.

properties

IUPAC Name |

2-amino-5-bromo-4-chlorobenzoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2.ClH/c8-4-1-3(7(11)12)6(10)2-5(4)9;/h1-2H,10H2,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQGITFMPBWGOKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Cl)N)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrCl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.93 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-bromo-4-chlorobenzoic acid hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2616759.png)

![1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-phenylbutan-1-one](/img/structure/B2616766.png)

![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2616767.png)

![1-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]pyrazole](/img/structure/B2616769.png)

![N-(3,4-difluorophenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2616771.png)

![N-(3-(methylthio)phenyl)-2-((2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2616777.png)

![2-(8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride](/img/structure/B2616779.png)